

# Comparative Analysis of 2-(3-Oxobutyl)cyclohexanone Derivatives via X-ray Crystallography

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## Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333

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A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of **2-(3-oxobutyl)cyclohexanone** analogues, focusing on X-ray crystallographic techniques and comparative analysis of resulting molecular geometries.

While direct X-ray crystallographic data for **2-(3-oxobutyl)cyclohexanone** is not readily available in published literature, a comprehensive comparative analysis can be constructed by examining its close structural analogues. The Wieland-Miescher ketone and its derivatives, which share the core cyclohexanone scaffold and are products of the well-established Robinson annulation reaction, provide an excellent basis for such a comparison. This guide presents a collation of crystallographic data from representative analogues, details the experimental protocols for X-ray diffraction analysis, and offers visualizations to aid in the understanding of their three-dimensional structures.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative analogues of **2-(3-oxobutyl)cyclohexanone**. These parameters define the unit cell of the crystal and are fundamental to the complete structural determination.

Parameter	Analogue 1: Anomalous Robinson Annulation Product	Analogue 2: Spirodioxolane Derivative of Wieland-Miescher Ketone
Chemical Formula	C11H12O4	C13H18O3
Crystal System	Orthorhombic	Monoclinic
Space Group	P212121	P21/c
a (Å)	7.702(4)	11.8359(3)
b (Å)	11.190(5)	11.3338(3)
c (Å)	13.593(7)	18.0195(5)
α (°)	90	90
β (°)	90	100.372(1)
γ (°)	90	90
Volume (Å³)	1172.5	2376.53(12)
Z	4	8

## Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of these cyclohexanone derivatives follows a standardized workflow. Below is a detailed methodology representative of single-crystal X-ray diffraction experiments for small organic molecules.

### Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.

- **Procedure:** A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof). The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield crystals of suitable size and quality for diffraction experiments.

## Data Collection

- **Instrumentation:** A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., a CCD or CMOS detector) is used.
- **Procedure:** A selected single crystal is mounted on a goniometer head. The crystal is then cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles. Each image captures the intensities and positions of the diffracted X-ray beams.

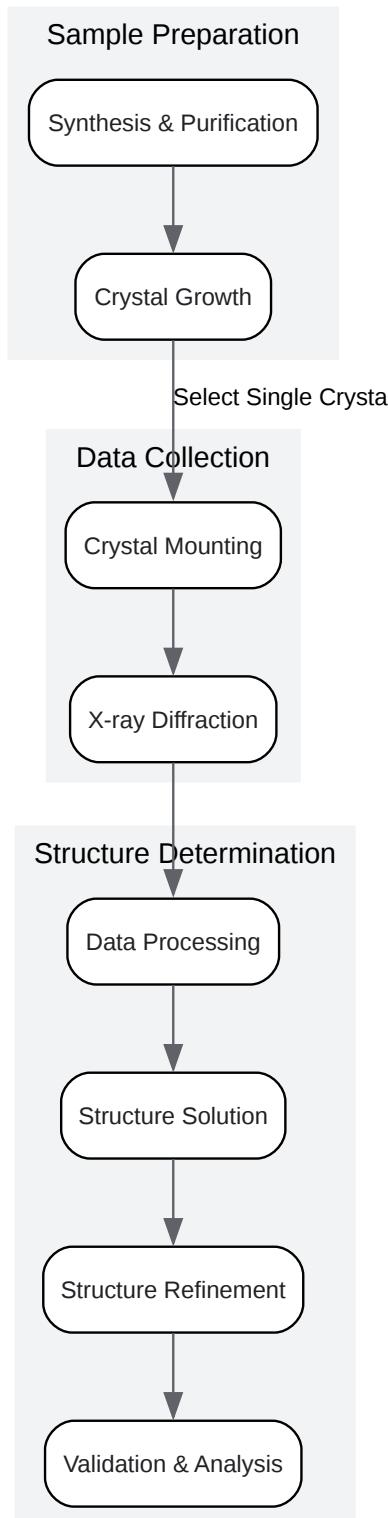
## Structure Solution and Refinement

- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
- **Structure Solution:** The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a precise and accurate three-dimensional model of the molecule.

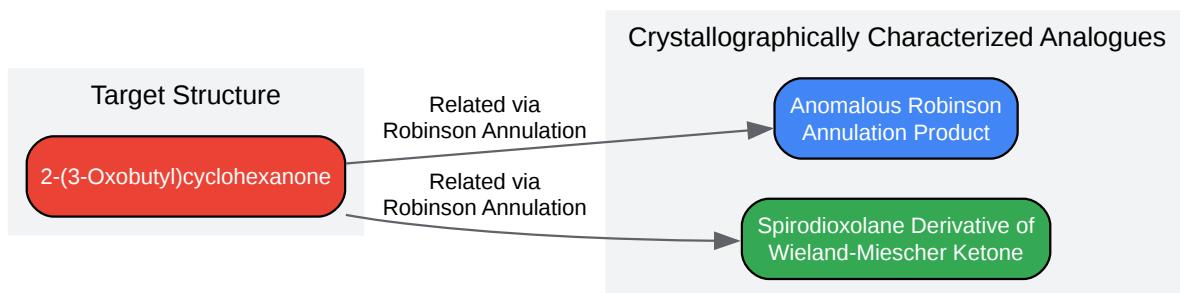
## Visualizing Molecular Structures and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the general workflow of X-ray crystallography and a comparison of the core structures of the analyzed derivatives.

## Experimental Workflow for X-ray Crystallography



## Structural Comparison of Cyclohexanone Derivatives

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